DIPPA hydrochloride
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Overview
Description
Mechanism of Action
Target of Action
DIPPA hydrochloride is an irreversible, long-lasting, selective, and high-affinity antagonist for the κ-opioid receptor . The κ-opioid receptor is a G protein-coupled receptor that is widely distributed in the nervous system and plays a crucial role in modulating pain perception, stress responses, and mood .
Mode of Action
As a κ-opioid receptor antagonist, this compound binds to the κ-opioid receptors and blocks their activation by endogenous or exogenous agonists . This blockade prevents the downstream signaling cascades triggered by the activation of the κ-opioid receptors .
Biochemical Pathways
The κ-opioid receptor is part of the opioid receptor family, which also includes the μ-opioid and δ-opioid receptors. These receptors are involved in various physiological processes, including pain perception, mood regulation, and stress responses . By blocking the κ-opioid receptor, this compound can modulate these processes .
Result of Action
In vivo studies have shown that this compound can decrease the latency to feed in Wistar Kyoto rats . High doses of this compound have been observed to increase immobility in SD rats compared to the saline-treated strain control group . These results suggest that this compound may have potential applications in the research of anxiety and antidepressant .
Biochemical Analysis
Biochemical Properties
DIPPA hydrochloride interacts with the κ-opioid receptor, a type of opioid receptor in the body . The nature of this interaction is antagonistic, meaning that this compound binds to the κ-opioid receptor and inhibits its activity .
Cellular Effects
The effects of this compound on cells are largely due to its interaction with the κ-opioid receptor. This receptor is involved in various cellular processes, including cell signaling pathways and gene expression . By inhibiting the κ-opioid receptor, this compound can influence these processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the κ-opioid receptor. This binding interaction inhibits the activity of the receptor, leading to changes in cell signaling and gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. For example, in studies involving Wistar Kyoto rats and SD rats, this compound was found to decrease the latency to feed in Wistar Kyoto rats .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, at a high dose, this compound was found to increase immobility in SD rats compared to the saline-treated strain control group .
Metabolic Pathways
Given its interaction with the κ-opioid receptor, it is likely that this compound influences pathways related to opioid signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIPPA hydrochloride involves several steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the isothiocyanate intermediate: This involves the reaction of 3-isothiocyanatophenyl with appropriate reagents under controlled conditions.
Coupling reaction: The isothiocyanate intermediate is then coupled with 2-(3,4-dichlorophenyl)-N-methylacetamide in the presence of a base to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification and isolation: The product is purified using industrial-scale chromatography or crystallization techniques.
Quality control: The final product undergoes rigorous quality control to ensure purity and consistency
Chemical Reactions Analysis
Types of Reactions
DIPPA hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as the isothiocyanate and dichlorophenyl groups. These reactions include:
Nucleophilic substitution: The isothiocyanate group can react with nucleophiles to form thiourea derivatives.
Electrophilic substitution: The dichlorophenyl group can undergo electrophilic substitution reactions under appropriate conditions
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with this compound include amines and thiols.
Electrophiles: Electrophilic reagents such as halogens can react with the dichlorophenyl group.
Reaction conditions: These reactions typically occur under mild to moderate temperatures and may require the presence of a base or acid catalyst
Major Products Formed
The major products formed from these reactions include thiourea derivatives and substituted phenyl compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
DIPPA hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the kappa-opioid receptor and its interactions with other molecules.
Biology: Employed in research on anxiety and depression, as it acts as an antagonist to the kappa-opioid receptor, which is involved in stress and mood regulation.
Medicine: Investigated for its potential therapeutic effects in treating mood disorders and other conditions related to the kappa-opioid receptor.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the kappa-opioid receptor
Comparison with Similar Compounds
Similar Compounds
Nor-Binaltorphimine (nor-BNI): Another selective kappa-opioid receptor antagonist with similar applications in research.
JDTic: A potent and selective kappa-opioid receptor antagonist with a different chemical structure but similar effects.
GNTI: A selective kappa-opioid receptor antagonist used in research on mood disorders and stress responses
Uniqueness of DIPPA Hydrochloride
This compound is unique due to its irreversible binding to the kappa-opioid receptor, providing long-lasting effects. This property makes it particularly valuable in research settings where sustained inhibition of the receptor is required. Additionally, its high affinity and selectivity for the kappa-opioid receptor distinguish it from other similar compounds .
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-N-[(1S)-1-(3-isothiocyanatophenyl)-2-pyrrolidin-1-ylethyl]-N-methylacetamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23Cl2N3OS.ClH/c1-26(22(28)12-16-7-8-19(23)20(24)11-16)21(14-27-9-2-3-10-27)17-5-4-6-18(13-17)25-15-29;/h4-8,11,13,21H,2-3,9-10,12,14H2,1H3;1H/t21-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWYENYHNOESCX-ZMBIFBSDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CN1CCCC1)C2=CC(=CC=C2)N=C=S)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@H](CN1CCCC1)C2=CC(=CC=C2)N=C=S)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24Cl3N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.